molecular formula C7H4BrFN2 B1528977 7-Bromo-5-fluoro-1H-indazole CAS No. 1100214-35-4

7-Bromo-5-fluoro-1H-indazole

Cat. No. B1528977
M. Wt: 215.02 g/mol
InChI Key: VZOXHKFHHCLLPN-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a white to yellow powder or crystal .


Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The cyclization process is greatly affected by the hydrogen bond . A synthetic method of the fluoro-1H-indazole of the bromo-4 has also been documented .


Molecular Structure Analysis

The linear formula of 7-Bromo-5-fluoro-1H-indazole is C7H4BrFN2 . The InChI code is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

7-Bromo-5-fluoro-1H-indazole is a white to yellow powder or crystal . It has a molecular weight of 215.02 . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

1. Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Results or Outcomes

The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . In addition, certain indazole derivatives have shown anti-inflammatory potential .

2. Synthetic Chemistry

Indazoles are used in synthetic chemistry, with recent strategies for their synthesis including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Method of Application

The methods of application in synthetic chemistry involve various chemical reactions. For example, a Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .

Results or Outcomes

The results of these synthetic approaches have been successful, producing a wide variety of 1H-indazoles in good to excellent yields .

3. Anti-inflammatory Agents

Indazoles have been used as anti-inflammatory agents. A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema). One of the compounds, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, possessed high anti-inflammatory activity along with minimum ulcerogenic potential .

Results or Outcomes

The results of these applications have shown that certain indazole derivatives have significant anti-inflammatory potential .

4. Fluorinated Indazole in Material Science

The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex. This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

Results or Outcomes

The results of these applications have shown that fluorinated indazole can enable intermolecular interactions, which can be useful in various material science applications .

5. HIV Protease Inhibitors

Indazole fragments have been investigated and applied in producing HIV protease inhibitors . HIV protease is an enzyme that cleaves newly synthesized polyproteins at the appropriate places to create the mature protein components of an infectious HIV virion. Inhibitors of this protease prevent the maturation of the virus, keeping it in a non-infectious form.

Results or Outcomes

The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of HIV protease, potentially preventing the maturation of the virus .

6. Serotonin Receptor Antagonists

Indazole fragments have also been used in the production of serotonin receptor antagonists . Serotonin receptor antagonists are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain. They can be used for various psychiatric and neurological disorders, including anxiety, depression, and migraine disorders.

Results or Outcomes

The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of serotonin receptors, potentially providing therapeutic benefits for various psychiatric and neurological disorders .

Safety And Hazards

The safety information for 7-Bromo-5-fluoro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P264-P270-P301+P312-P330 , which involve washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

7-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOXHKFHHCLLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727079
Record name 7-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-1H-indazole

CAS RN

1100214-35-4
Record name 7-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-fluoro-1H-indazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-fluoro-6-methylaniline (5 g, 24.51 mmol) in hydrochloric acid (8 M, 22 mL, 176 mmol) at 0° C. was added a solution of sodium nitrite (1.78 g, 25.7 mmol) in water (ca. 5.5 mL) dropwise. After 10 min, the resulting solution was neutralized (pH 4-5) by addition of solid sodium acetate. The resulting solution was added to a solution of 2-methyl-2-propanethiol (2.76 mL, 24.5 mmol) in ethanol (57 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min. The resulting mixture was poured onto ice and the resulting mixture was extracted into diethyl ether (2×). The ethereal was washed with water, then brine, dried over magnesium sulfate, and concentrated. The resulting residue was dissolved in dimethylsulfoxide (14 mL) and transferred to a solution of potassium tert-butoxide (22 g, 196 mmol) in dimethylsulfoxide (140 mL) in a cool water bath (ca. 10° C.) via canula. The bath was removed and stirring continued for 30 min. The reaction mixture was poured onto ice/concentrated hydrochloric acid. The resulting mixture was extracted with dichloromethane (2×), washed with water (3×), then brine, dried over magnesium sulfate and concentrated. Prep HPLC gave 1.66 g (31.5%) as a pale solid. LC/MS (HPLC method 3): tR=2.337 min, 215.01(MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.76 mL
Type
reactant
Reaction Step Four
Quantity
57 mL
Type
solvent
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
… Pd(dppf)Cl 2 ·CH 2 Cl 2 (152 mg, 0.186 mmol) was added in one portion to 7-bromo-5-fluoro-1H-indazole (37) (500 mg, 2.33 mmol), KOAc (571 mg, 5.81 mmol) and 4,4,4′,4′,5,5,5′,…
Number of citations: 1 pubs.acs.org

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